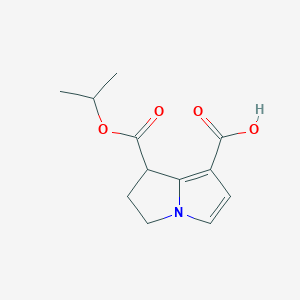

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrole ring fused to a pyrrole-1-carboxylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves several steps:

Condensation: Dimethylacetone-1,3-dicarboxylate is condensed with ethanolamine to yield methyl 3-(methoxycarbonylmethyl)-3-(2-hydroxyethylamino)acrylate.

Cyclization: This intermediate is cyclized with bromoacetaldehyde diethylacetal to form methyl 1-(2-hydroxyethyl)-3-methoxycarbonylpyrrol-2-acetate.

Acylation: The product is acylated with methanesulfonyl chloride and triethylamine in dichloromethane to yield the corresponding mesylate.

Conversion: Treatment with methyl iodide in refluxing acetonitrile converts the mesylate into methyl 1-(2-iodoethyl)-3-methoxycarbonylpyrrole-2-acetate.

Cyclization: The cyclization of this compound with sodium hydride in dimethylformamide yields dimethyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,7-dicarboxylate.

Hydrolysis: Hydrolysis with potassium hydroxide in refluxing methanol-water mixture produces the corresponding diacid.

Esterification: Partial esterification with isopropanol and hydrochloric acid gives isopropyl 1,2-dihydro-3H-7-carboxypyrrolo[1,2-a]pyrrole-1-carboxylate.

Decarboxylation: Heating at 270°C results in decarboxylation to form isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carboxylate groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of isopropyl 1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ketorolac: A nonsteroidal anti-inflammatory drug with a similar pyrrole structure.

Pyrrolopyrazine Derivatives: Compounds with similar fused ring systems used in medicinal chemistry

Uniqueness

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylate and ester functional groups, which confer distinct chemical reactivity and biological activity .

Biologische Aktivität

1-(Isopropoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19NO3, with a molecular weight of 297.35 g/mol. The compound features a pyrrolizine core that is modified with an isopropoxycarbonyl group and a carboxylic acid functional group, which may contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit anti-inflammatory and analgesic properties. This is particularly relevant given its structural similarities to ketorolac, a well-known non-steroidal anti-inflammatory drug (NSAID). Ketorolac operates primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds:

- Analgesic Activity : In animal models, analogs have demonstrated significant analgesic effects comparable to morphine. For instance, ketorolac has shown efficacy in reducing pain in acute inflammatory conditions when administered intraperitoneally .

- Anti-inflammatory Effects : Similar compounds have been tested for their ability to inhibit inflammatory pathways. In one study, administration of ketorolac resulted in reduced expression of c-Fos in hypothalamic neurons, indicating modulation of pain pathways .

Case Studies

A review of literature reveals several pertinent case studies:

- In Vivo Analyses : A study involving the administration of ketorolac in rats showed significant reductions in joint inflammation induced by carrageenan injections. This suggests that this compound may exhibit similar effects due to its structural properties .

- Toxicological Assessments : Toxicological evaluations indicate that compounds within this class generally exhibit low toxicity profiles. For example, a 90-day dietary study on rats revealed no adverse effects at doses up to 5% of their diet .

Data Table: Biological Activities Comparison

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| Ketorolac | Analgesic | Rat model with carrageenan | Significant pain reduction observed |

| This compound | Potentially similar | Hypothetical based on structure | Expected analgesic and anti-inflammatory activity |

| Benzoyl derivatives (related structure) | Anti-inflammatory | Various animal models | Reduced inflammation markers noted |

Eigenschaften

IUPAC Name |

7-propan-2-yloxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-7(2)17-12(16)9-4-6-13-5-3-8(10(9)13)11(14)15/h3,5,7,9H,4,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHJZNYIGLNCFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1CCN2C1=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.